molecular formula C7H7ClFN3 B12930666 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride

Katalognummer: B12930666
Molekulargewicht: 187.60 g/mol
InChI-Schlüssel: NNPSRHRLLXLMJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The presence of a fluorine atom in the 6-position of the benzimidazole ring enhances the compound’s chemical properties, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-1,2-phenylenediamine with formic acid or formamide, leading to the formation of the benzimidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Fluoro-1H-benzo[d]imidazol-2-yl)methanol
  • 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole
  • 1H-benzo[d]imidazole derivatives

Uniqueness

6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other benzimidazole derivatives .

Eigenschaften

Molekularformel

C7H7ClFN3

Molekulargewicht

187.60 g/mol

IUPAC-Name

6-fluoro-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H

InChI-Schlüssel

NNPSRHRLLXLMJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)NC(=N2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.